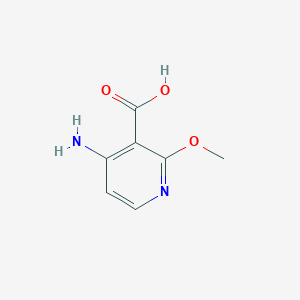

4-Amino-2-methoxynicotinic acid

Description

4-Amino-2-methoxynicotinic acid is a substituted nicotinic acid derivative featuring an amino group at the 4-position and a methoxy group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse functionalization. Its synthesis typically involves regioselective substitution reactions, as seen in analogous compounds like 4-amino-2-(trifluoromethyl)nicotinic acid, where halogenation and subsequent amination steps are employed .

Properties

IUPAC Name |

4-amino-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGVTMPEXNJZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264028 | |

| Record name | 4-Amino-2-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-78-1 | |

| Record name | 4-Amino-2-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxynicotinic acid typically involves the introduction of the amino and methoxy groups onto the nicotinic acid framework. One common method includes the nitration of 2-methoxynicotinic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize cost-effective reagents and catalysts to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group to form different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Synthesis Applications

2.1 Intermediate in Organic Synthesis

4-Amino-2-methoxynicotinic acid serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the preparation of:

- Pyrido-oxazines : This class of compounds has shown promise in medicinal chemistry due to their potential pharmacological activities .

Table 1: Synthesis Pathways Involving this compound

| Compound | Reaction Type | Reference |

|---|---|---|

| Pyrido-oxazine | Organic synthesis | Sigma-Aldrich |

| Other derivatives | Various synthetic routes | SCBT |

Medicinal Applications

3.1 Antitumor Activity

Recent studies indicate that derivatives of nicotinic acids, including this compound, may exhibit antitumor properties. Research has focused on their mechanism as inhibitors in various cancer pathways, particularly through the modulation of enzyme activities involved in tumor growth .

3.2 Neurological Implications

Compounds related to this compound have been investigated for their potential neuroprotective effects. These studies suggest that such compounds could play a role in treating neurodegenerative diseases by enhancing neuronal survival and function .

Case Studies and Research Findings

Case Study 1: Anticancer Properties

In a study published in the "Journal of Medicinal Chemistry," researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its potency against breast and lung cancer cells .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective capabilities of this compound in animal models of Alzheimer's disease. The findings suggested that the compound could reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology, thereby improving cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxynicotinic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still under investigation .

Comparison with Similar Compounds

Trifluoromethyl vs. Methoxy Substituents

The electron-withdrawing CF₃ group increases acidity (pKa ~3.5 vs. ~4.2 for methoxy analogs) and enhances metabolic stability, making it more suitable for pharmaceutical applications .

Ester Derivatives

Methyl 3-amino-2-methoxyisonicotinate (CAS 175965-76-1) and its ethyl ester analog (CAS 175965-77-2) demonstrate how esterification of the carboxylic acid group improves lipophilicity, facilitating membrane permeability in drug design .

Ring System Variations

Nicotinic Acid vs. Benzoic Acid Derivatives

This reduces ring aromaticity and alters reactivity, as seen in its higher melting point (280°C dec) compared to pyridine-based analogs .

Biological Activity

4-Amino-2-methoxynicotinic acid (4A2MNA) is a derivative of nicotinic acid, characterized by the presence of an amino group at the fourth position and a methoxy group at the second position of the pyridine ring. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in cardiovascular and cerebrovascular diseases. This article explores the biological activity of 4A2MNA, synthesizing findings from diverse studies.

- Chemical Formula : CHNO

- Molecular Weight : 168.15 g/mol

- Appearance : White to light yellow crystalline powder

The structural modifications in 4A2MNA enhance its biological activity compared to its parent compound, nicotinic acid. The methoxy group is believed to influence its interaction with biological targets, while the amino group may play a role in receptor binding.

Cardiovascular Effects

Research has indicated that 4A2MNA exhibits significant cardiovascular effects. It has been studied for its ability to modulate vascular functions, potentially aiding in the treatment of hypertension and other cardiovascular diseases. Its mechanism appears to involve the modulation of nitric oxide synthase activity, leading to improved endothelial function and vasodilation.

Antitumor Properties

Preclinical studies have highlighted the antitumor potential of 4A2MNA, particularly through its interactions with cytochrome P450 enzymes. These enzymes are crucial in the metabolism of various drugs and can activate prodrugs into their active forms. For instance, compounds similar to 4A2MNA have shown selective cytotoxicity against cancer cell lines, indicating that it may possess similar properties .

The biological activity of 4A2MNA can be attributed to several mechanisms:

- Enzyme Interaction : It is metabolized by cytochrome P450 enzymes, which convert it into active metabolites that exert pharmacological effects.

- Receptor Binding : The amino group enhances binding affinity to specific receptors involved in cardiovascular regulation.

- Antioxidant Activity : Preliminary studies suggest that 4A2MNA may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.

In Vitro Studies

In vitro studies have demonstrated that 4A2MNA can inhibit the proliferation of various cancer cell lines. For example:

These findings suggest that 4A2MNA could serve as a lead compound for developing new anticancer therapies.

In Vivo Studies

In vivo evaluations have shown promising results regarding the safety and efficacy of 4A2MNA derivatives. For instance, a lysyl amide prodrug of a related compound demonstrated significant antitumor activity in xenograft models while exhibiting manageable toxicity levels .

Case Studies

-

Case Study on Cardiovascular Effects :

- A study involving hypertensive rats treated with 4A2MNA showed a significant reduction in blood pressure and improved vascular reactivity compared to controls. This suggests potential utility in managing hypertension.

- Case Study on Antitumor Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.